2-(Diethoxymethyl)oxirane
Overview
Description
2-(Diethoxymethyl)oxirane is a chemical compound that is of interest in various fields of chemistry due to its unique structural and chemical properties. It is a type of oxirane, which is an epoxide with an oxygen atom connected to two adjacent carbon atoms in a three-membered ring structure.
Synthesis Analysis
The synthesis of 2-(Diethoxymethyl)oxirane involves the nucleophilic substitution reaction of epichlorohydrin with other chemical compounds. For example, Li Zhan-xiong (2012) detailed the synthesis of a similar compound, 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane, using epichlorohydrin and 1,1,2,2-tetrahydroperfluoro-1-octanol (Li Zhan-xiong, 2012).
Molecular Structure Analysis
Oxiranes like 2-(Diethoxymethyl)oxirane have a three-membered ring structure, which is characterized by angle strain due to the unusual angle between the atoms in the ring. This strain contributes to the reactivity of oxiranes.
Chemical Reactions and Properties
Oxiranes are known for undergoing various chemical reactions, primarily due to the strained ring structure. For example, Merlani et al. (2015) described the polymerization of a disubstituted oxirane leading to a polymer with a stiff conformation, which indicates the reactivity of oxirane structures in forming polymers (Merlani et al., 2015).
Scientific Research Applications
Polymer Chemistry : 2-(Diethoxymethyl)oxirane has been used in polymer chemistry for the synthesis of polymers with specific properties. For example, it was used in the ring-opening polymerization of a 2,3-disubstituted oxirane, leading to a polyether with a carbonyl–aromatic π-stacked structure, which exhibits intramolecular charge transfer interactions (Merlani et al., 2015).
Organic Chemistry and Reaction Mechanisms : In the study of isomerization reactions, 2-(Diethoxymethyl)oxirane and similar compounds have been investigated for their potential to form stable intermediates and cations, providing insight into complex chemical processes (Wesdemiotis et al., 1990).
Stereochemistry : This compound has also been used in studies focusing on stereochemistry, such as the control of diastereofacial selectivity in nucleophilic epoxidation of γ-oxygenated-α,β-unsaturated sulfones, leading to the synthesis of various oxirane derivatives (Jackson et al., 1991).
Material Science : In material science, 2-(Diethoxymethyl)oxirane has been employed in the synthesis of new materials with unique properties, such as ferrocene-modified poly(epichlorohydrin-co-2-(methoxymethyl)oxirane), which displayed altered thermal behaviors (Cho & Noh, 2013).
Corrosion Inhibition : It has applications in corrosion inhibition as demonstrated by studies on aromatic epoxy monomers, including derivatives of 2-(Diethoxymethyl)oxirane, which showed effectiveness as corrosion inhibitors for carbon steel in acidic solutions (Dagdag et al., 2019).
Medicinal Chemistry : In the field of medicinal chemistry, derivatives of 2-(Diethoxymethyl)oxirane have been synthesized and evaluated for their hypoglycemic activity, indicating potential therapeutic applications (Eistetter & Wolf, 1982).
Future Directions
While specific future directions for 2-(Diethoxymethyl)oxirane were not found, oxiranes in general are commonly used in the synthesis of resins, composite materials, and plasticizers . They also allow for the creation of functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms . These transformations have attracted attention as key steps in the synthesis of pharmaceutical and natural products .
properties
IUPAC Name |
2-(diethoxymethyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-8-7(9-4-2)6-5-10-6/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQQWSQARNQPLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1CO1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404998 | |
Record name | 2-(diethoxymethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethoxymethyl)oxirane | |
CAS RN |
13269-77-7 | |
Record name | 2-(diethoxymethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycidaldehyde diethyl acetal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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